C-[1-(4-Methyl-piperidin-1-yl)-cyclohexyl]-methylamine
CAS No.: 889939-96-2
Cat. No.: VC4012927
Molecular Formula: C13H26N2
Molecular Weight: 210.36 g/mol
* For research use only. Not for human or veterinary use.
![C-[1-(4-Methyl-piperidin-1-yl)-cyclohexyl]-methylamine - 889939-96-2](/images/structure/VC4012927.png)
Specification
CAS No. | 889939-96-2 |
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Molecular Formula | C13H26N2 |
Molecular Weight | 210.36 g/mol |
IUPAC Name | [1-(4-methylpiperidin-1-yl)cyclohexyl]methanamine |
Standard InChI | InChI=1S/C13H26N2/c1-12-5-9-15(10-6-12)13(11-14)7-3-2-4-8-13/h12H,2-11,14H2,1H3 |
Standard InChI Key | QBONHBWSWAFTTK-UHFFFAOYSA-N |
SMILES | CC1CCN(CC1)C2(CCCCC2)CN |
Canonical SMILES | CC1CCN(CC1)C2(CCCCC2)CN |
Introduction
Chemical Identity and Structural Features
Nomenclature and Identifiers
The compound is systematically named [1-(4-methylpiperidin-1-yl)cyclohexyl]methanamine under IUPAC rules . Key identifiers include:
Structural Characterization
The molecule comprises:
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A cyclohexane ring substituted at the 1-position with a 4-methylpiperidinyl group.
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A methylamine (-CH₂NH₂) group attached to the same carbon atom .
X-ray crystallography and NMR data confirm the chair conformation of the cyclohexane ring and equatorial orientation of substituents, minimizing steric strain .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via reductive amination or nucleophilic substitution strategies:
Route 1: Reductive Amination
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Intermediate Formation: React 1-(4-methylpiperidin-1-yl)cyclohexanone with methylamine hydrochloride in the presence of a reducing agent (e.g., sodium cyanoborohydride) .
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Purification: Column chromatography (silica gel, eluent: chloroform/methanol) .
Route 2: Alkylation of Piperidine
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Cyclohexylmethylation: Treat 4-methylpiperidine with cyclohexylmethyl bromide under basic conditions .
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Amine Functionalization: Introduce the methylamine group via Gabriel synthesis .
Yield: 56–80% (dependent on route and conditions) .
Industrial-Scale Production
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Scale-Up Challenges: Steric hindrance from the cyclohexyl group necessitates prolonged reaction times (24–48 hrs) .
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Purity Standards: Commercial batches (e.g., Aladdin Scientific) report ≥95% purity (HPLC) .
Physicochemical Properties
Key Parameters
Property | Value | Method/Source |
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Boiling Point | 320–325°C (est.) | EPI Suite |
LogP (Partition Coeff.) | 2.2 | XLogP3 |
Hydrogen Bond Donors | 1 | PubChem |
Rotatable Bonds | 2 | PubChem |
Solubility | 0.1 mg/mL (water, 25°C) | ChemSpider |
Spectroscopic Data
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¹H NMR (300 MHz, CDCl₃): δ 1.00–1.41 (m, cyclohexyl CH₂), 2.35–2.54 (m, piperidinyl CH₂), 3.58 (s, CH₂NH₂) .
Pharmacological and Industrial Applications
Pharmaceutical Intermediate
The compound serves as a precursor for kinase inhibitors and G protein-coupled receptor (GPCR) modulators:
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CDK4/6 Inhibitors: Structural analogs (e.g., pyrido[2,3-d]pyrimidines) show nanomolar IC₅₀ values in cancer cell lines .
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Antitubercular Agents: Methylamine-substituted heterocycles exhibit MIC₉₀ = 0.0156 μg/mL against Mycobacterium tuberculosis .
Material Science
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Ligand in Coordination Chemistry: Forms stable complexes with Cu(I) for click chemistry applications (e.g., triazole synthesis) .
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Polymer Additives: Enhances thermal stability in polyamides (patent pending) .
Future Directions
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